molecular formula C6H9N3 B2564078 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 59624-08-7

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2564078
CAS No.: 59624-08-7
M. Wt: 123.159
InChI Key: MKOIWLVTFRQTJW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine derivatives, followed by cyclization to form the triazole ring. For instance, the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization, can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that allow for high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups such as alkyl, aryl, or acyl groups .

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique ring system makes it a valuable scaffold for designing new compounds with potential biological activity .

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine: In medicine, this compound derivatives are investigated for their potential as drug candidates. They are explored for their ability to modulate specific biological pathways and receptors, making them potential treatments for various diseases .

Industry: The compound is also used in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable component in drug development .

Comparison with Similar Compounds

Comparison: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific ring fusion and the presence of both triazole and pyridine rings. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, while 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine shares a similar triazole ring, the presence of a pyrazine ring instead of a pyridine ring can lead to different reactivity and biological activity .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-9-5-7-8-6(9)3-1/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOIWLVTFRQTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NN=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59624-08-7
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
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Q & A

Q1: What are the potential therapeutic applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives?

A: Research indicates that this compound derivatives show promise as potential therapeutics for various conditions. For instance, these compounds have been investigated as γ-secretase modulators for potential applications in Alzheimer's disease [, ]. Additionally, studies have explored their potential as antipsychotic agents []. One derivative, dapiprazole, has demonstrated interesting pharmacological activities, including alpha-adrenergic blocking properties, suggesting potential in treating conditions like glaucoma [].

Q2: How does the structure of this compound influence its biological activity?

A: The structure of this compound derivatives plays a crucial role in their interactions with biological targets. Studies have explored modifications to this core structure to optimize its activity and selectivity. For example, researchers have synthesized a series of novel this compound derivatives as potential γ-secretase modulators, highlighting the impact of structural variations on their biological activity [, ]. These modifications may influence how the compound interacts with its target, ultimately impacting its potency and selectivity for specific applications.

Q3: Can you provide an example of how this compound is used as a building block in synthesizing other compounds?

A: One notable example is the utilization of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-alph]pyridine in the preparation of sitagliptin intermediates []. Sitagliptin is a commercially available drug used in the treatment of type 2 diabetes. This example illustrates the versatility of this compound derivatives as valuable building blocks in medicinal chemistry, contributing to the development of new therapeutic agents.

Q4: Have any studies investigated the in vivo effects of dapiprazole, a this compound derivative?

A: Yes, dapiprazole has been studied in various animal models. Notably, research has explored its effects on pupillary size and intraocular pressure in rabbits []. Findings suggest that dapiprazole exhibits ocular hypotensive effects, potentially mediated through its alpha-adrenergic blocking properties. This research highlights the potential of dapiprazole as a topical treatment for glaucoma, further demonstrating the therapeutic possibilities of this compound derivatives.

Q5: What is the significance of studying the psychopharmacological profile of compounds like dapiprazole?

A: Understanding the psychopharmacological profile of a compound is crucial for evaluating its potential therapeutic applications, especially in the context of psychiatric disorders. In the case of dapiprazole, studies have demonstrated its unique psychopharmacological profile, characterized by its ability to inhibit amphetamine toxicity and alleviate withdrawal symptoms from alcohol and morphine []. While dapiprazole displays minimal activity in traditional neuroleptic models relying on dopaminergic activity, its sedative effects and influence on conditioned avoidance reflexes point towards potential applications in managing psychotic conditions such as schizophrenia and schizo-affective disorders []. This understanding guides researchers in exploring its potential for treating a range of psychiatric conditions, potentially offering alternative therapeutic strategies.

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